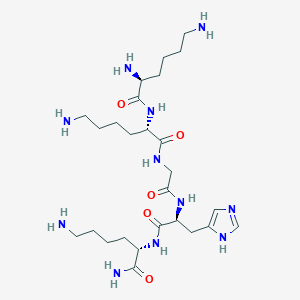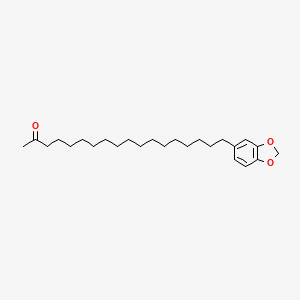
5-Oxa-2a,6,7-triazaacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2a,6,7-triazaacenaphthylene is a heterocyclic compound with a unique structure that includes oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2a,6,7-triazaacenaphthylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dihydroxy compound with a triazine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2a,6,7-triazaacenaphthylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Oxa-2a,6,7-triazaacenaphthylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxa-2a,6,7-triazaacenaphthylene involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial DNA replication by binding to bacterial topoisomerases, thereby preventing the bacteria from proliferating .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds also contain an oxygen and nitrogen atom within a five-membered ring and have similar biological activities.
Triazine Derivatives: These compounds share the triazine ring structure and have applications in various fields, including agriculture and medicine.
Uniqueness
5-Oxa-2a,6,7-triazaacenaphthylene is unique due to its specific ring structure that combines both oxygen and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
749902-49-6 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
9-oxa-1,6,7-triazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-2-11-3-4-12-8-7(11)6(1)5-9-10-8/h1-5H |
InChI Key |
KUYLSXQXWPFKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=COC3=C2C1=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)







